molecular formula C8H6Cl2F2N2 B8244823 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine

Cat. No.: B8244823
M. Wt: 239.05 g/mol
InChI Key: VJBUAHNYGWNFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6Cl2F2N2. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3,3-difluorocyclobutyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 3,3-difluorocyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and catalysts such as palladium on carbon. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine can be compared with other similar compounds such as:

    2,4-Dichloropyrimidine: Lacks the difluorocyclobutyl group, making it less sterically hindered and potentially less reactive.

    4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of the difluorocyclobutyl group, which affects its chemical reactivity and biological activity.

    2,4,6-Trichloropyrimidine: Has an additional chlorine atom, making it more reactive in substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,6-dichloro-2-(3,3-difluorocyclobutyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2N2/c9-5-1-6(10)14-7(13-5)4-2-8(11,12)3-4/h1,4H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUAHNYGWNFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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